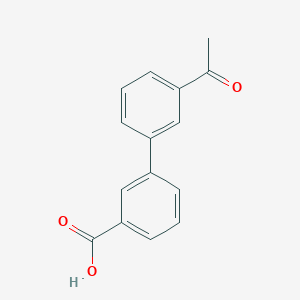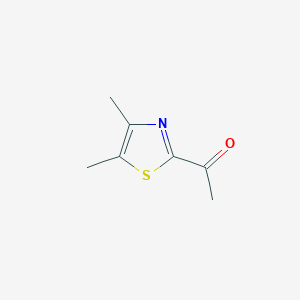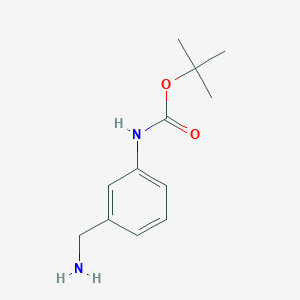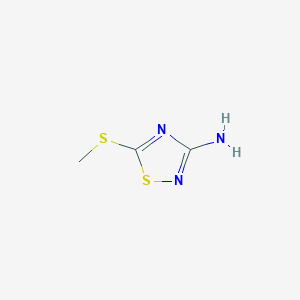
Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate
概要
説明
The compound "Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate" is a chemical entity that appears to be a derivative of piperidine with potential applications in pharmaceuticals. Piperidine derivatives are known to serve as intermediates in the synthesis of various biologically active compounds, including nociceptin antagonists, antibacterial agents, and anticancer drugs . These compounds are characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and various substituents that modify their chemical and biological properties.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions starting from commercially available materials. For instance, the asymmetric synthesis of a related piperidine dicarboxylate involved diastereoselective reduction and isomerization steps, yielding the product with high enantiomeric excess, suitable for large-scale operations . Another derivative was synthesized through a condensation reaction, demonstrating the versatility of synthetic approaches for these compounds . Similarly, other piperidine derivatives were synthesized using methods such as nucleophilic substitution, oxidation, halogenation, and elimination reactions, with the total yields varying from moderate to high .
Molecular Structure Analysis
The molecular structures of piperidine derivatives are confirmed using various spectroscopic techniques, including LCMS, NMR (both 1H and 13C), and IR, as well as CHN elemental analysis . X-ray diffraction studies provide detailed insights into the crystal structures, revealing information such as unit cell parameters, space groups, and intermolecular interactions . These analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions due to their functional groups. For example, the presence of a carboxylate group allows for further functionalization or conjugation with other molecules. The reactivity of these compounds can be tailored by the introduction of different substituents, such as fluorophenyl or methoxycarbonyl groups, which can influence the electronic properties and steric hindrance around the piperidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of bulky tert-butyl groups can increase steric congestion, potentially affecting the compound's reactivity and physical state . The crystalline nature of some derivatives suggests a degree of rigidity in their structure, which can be important for their biological activity and interaction with other molecules . The physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals, can be studied using computational methods like density functional theory (DFT), providing insights into the reactivity and potential biological interactions of these compounds .
科学的研究の応用
Synthesis and Intermediates in Drug Development
Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate and its derivatives play a crucial role as intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, an anti-cancer drug. This compound was synthesized from piperidin-4-ylmethanol through a series of steps, including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015). Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of Crizotinib, a drug used in cancer treatment. This compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, confirming its structures by MS and 1 HNMR spectrum (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Application in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is an essential intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound was established, highlighting its importance in the development of anti-tumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).
Chemical Structural Analysis
In a study focusing on the chemical structure, the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine led to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent. The study provided insights into the molecular structure and bonding characteristics of such derivatives (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
Utility in Diverse Piperidine Derivatives
The compound has also been used in the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, leading to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for the preparation of various piperidine derivatives, underscoring its versatility in organic synthesis (Moskalenko & Boev, 2014).
Role in X-ray Studies and Biological Evaluation
In addition to its synthetic applications, this compound has been involved in X-ray diffraction studies and biological evaluations. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized by various spectroscopic methods, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. The structure was confirmed by single crystal XRD data, and the compound exhibited moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-5-9(6-8-14)10(15)13-4/h9H,5-8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKSHDLVXHJHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373783 | |
| Record name | tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |
CAS RN |
544696-01-7 | |
| Record name | tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

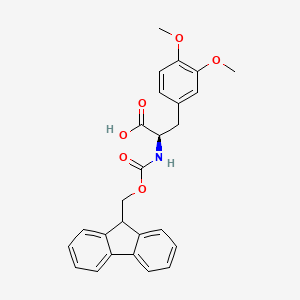
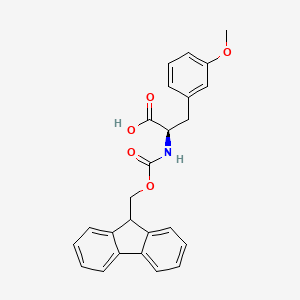

![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)
![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)
![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)
![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)
![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)
